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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

Cat. No.: B15206634 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 5-Ethylbenzofuran-6-ol is not readily

available in public databases. The data presented in this guide is predicted based on

established principles of NMR, IR, and mass spectrometry, and analysis of structurally similar

compounds.

Predicted Spectroscopic Data
This section details the anticipated spectroscopic characteristics of 5-Ethylbenzofuran-6-ol.
The predictions are derived from standard correlation tables and the analysis of its constituent

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

1.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

furan ring protons, the ethyl group, and the hydroxyl proton. The predicted chemical shifts (δ)

are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for 5-Ethylbenzofuran-6-ol
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Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

H-a 1.2 - 1.4 Triplet (t) 3H ~7.5
-CH₃ of ethyl

group

H-b 2.6 - 2.8 Quartet (q) 2H ~7.5
-CH₂ of ethyl

group

H-c ~5.0 - 6.0
Singlet (s,

broad)
1H - Phenolic -OH

H-d 6.7 - 6.9 Doublet (d) 1H ~2.0
Furan ring

proton

H-e 7.5 - 7.7 Doublet (d) 1H ~2.0
Furan ring

proton

H-f 6.9 - 7.1 Singlet (s) 1H -
Aromatic

proton

H-g 7.2 - 7.4 Singlet (s) 1H -
Aromatic

proton

1.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Data for 5-Ethylbenzofuran-6-ol
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Assignment

C-1 15 - 17 -CH₃ of ethyl group

C-2 22 - 25 -CH₂ of ethyl group

C-3 106 - 108 C3 of furan ring

C-4 110 - 112 C7 of benzofuran

C-5 118 - 120 C4 of benzofuran

C-6 125 - 128 C3a of benzofuran

C-7 129 - 132 C5 of benzofuran

C-8 144 - 146 C2 of furan ring

C-9 148 - 150 C7a of benzofuran

C-10 152 - 155 C6 of benzofuran (C-OH)

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. The predicted

absorption bands for 5-Ethylbenzofuran-6-ol are listed below.

Table 3: Predicted Characteristic IR Absorptions for 5-Ethylbenzofuran-6-ol
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Wavenumber
Range (cm⁻¹)

Functional Group Bond Vibration Expected Intensity

3550 - 3200 Phenol O-H Stretch Strong, Broad

3100 - 3000 Aromatic/Furan C-H Stretch Medium

2975 - 2850 Alkyl (Ethyl) C-H Stretch Medium

1620 - 1580 Aromatic Ring C=C Stretch Medium-Strong

1500 - 1450 Aromatic/Furan Ring C=C Stretch Medium-Strong

1260 - 1200 Phenol C-O Stretch Strong

1100 - 1000 Furan Ring C-O-C Stretch Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-

energy electrons, leading to ionization and fragmentation. The molecular weight of 5-
Ethylbenzofuran-6-ol is 162.19 g/mol .

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of 5-Ethylbenzofuran-6-ol

m/z Ion Structure Description

162 [C₁₀H₁₀O₂]⁺˙ Molecular Ion (M⁺˙)

147 [M - CH₃]⁺
Loss of a methyl radical from

the ethyl group

133 [M - C₂H₅]⁺
Loss of an ethyl radical

(Benzylic cleavage)

105 [C₇H₅O]⁺
Loss of C₂H₅ followed by loss

of CO

Visualization of Spectroscopic Processes
General Workflow for Spectroscopic Analysis
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The following diagram illustrates the typical workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation
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Data Analysis & Interpretation

Structure Elucidation
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(e.g., dissolve in solvent)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Propose Chemical Structure

Confirm Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway
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This diagram shows a plausible fragmentation pathway for 5-Ethylbenzofuran-6-ol under

electron ionization conditions.

5-Ethylbenzofuran-6-ol
[C₁₀H₁₀O₂]⁺˙
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethylbenzofuran-6-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206634#spectroscopic-analysis-of-5-
ethylbenzofuran-6-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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